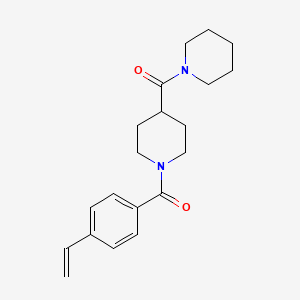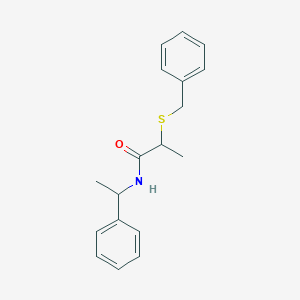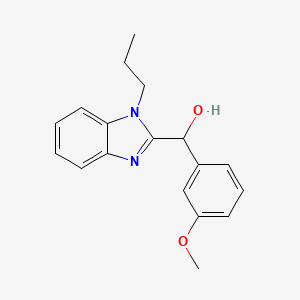![molecular formula C19H15IN2O4 B4936978 ethyl 4-[4-(3-iodobenzylidene)-3,5-dioxo-1-pyrazolidinyl]benzoate](/img/structure/B4936978.png)
ethyl 4-[4-(3-iodobenzylidene)-3,5-dioxo-1-pyrazolidinyl]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-[4-(3-iodobenzylidene)-3,5-dioxo-1-pyrazolidinyl]benzoate, also known as EIBPB, is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the family of pyrazolidine derivatives, which are known for their diverse biological activities. EIBPB has shown promising results in various preclinical studies, and its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are discussed in detail below.
Mécanisme D'action
The mechanism of action of ethyl 4-[4-(3-iodobenzylidene)-3,5-dioxo-1-pyrazolidinyl]benzoate is not fully understood. However, it has been proposed that ethyl 4-[4-(3-iodobenzylidene)-3,5-dioxo-1-pyrazolidinyl]benzoate exerts its biological activity by modulating various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. ethyl 4-[4-(3-iodobenzylidene)-3,5-dioxo-1-pyrazolidinyl]benzoate has also been shown to inhibit the activity of histone deacetylases (HDACs), which play a crucial role in the regulation of gene expression.
Biochemical and Physiological Effects:
ethyl 4-[4-(3-iodobenzylidene)-3,5-dioxo-1-pyrazolidinyl]benzoate has been shown to exhibit various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9 and inhibiting the expression of anti-apoptotic proteins. ethyl 4-[4-(3-iodobenzylidene)-3,5-dioxo-1-pyrazolidinyl]benzoate has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by suppressing the NF-κB signaling pathway. Additionally, ethyl 4-[4-(3-iodobenzylidene)-3,5-dioxo-1-pyrazolidinyl]benzoate has been found to reduce oxidative stress and inflammation in the brain by increasing the expression of antioxidant enzymes and reducing the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 4-[4-(3-iodobenzylidene)-3,5-dioxo-1-pyrazolidinyl]benzoate has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized in large quantities. It has also been shown to exhibit potent biological activity at low concentrations. However, ethyl 4-[4-(3-iodobenzylidene)-3,5-dioxo-1-pyrazolidinyl]benzoate has some limitations for lab experiments. It is a highly lipophilic compound, which can make it difficult to dissolve in aqueous solutions. Additionally, its mechanism of action is not fully understood, which can make it challenging to design experiments to elucidate its biological activity.
Orientations Futures
There are several future directions for research on ethyl 4-[4-(3-iodobenzylidene)-3,5-dioxo-1-pyrazolidinyl]benzoate. One potential direction is to investigate its therapeutic potential in other diseases, such as cardiovascular and metabolic disorders. Another direction is to elucidate its mechanism of action to identify potential targets for drug development. Additionally, research can be conducted to optimize its pharmacokinetic and pharmacodynamic properties to improve its efficacy and safety. Overall, ethyl 4-[4-(3-iodobenzylidene)-3,5-dioxo-1-pyrazolidinyl]benzoate has shown promising results in various preclinical studies, and further research is needed to fully explore its potential therapeutic applications.
In conclusion, ethyl 4-[4-(3-iodobenzylidene)-3,5-dioxo-1-pyrazolidinyl]benzoate is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in detail. ethyl 4-[4-(3-iodobenzylidene)-3,5-dioxo-1-pyrazolidinyl]benzoate has shown promising results in various preclinical studies, and further research is needed to fully explore its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of ethyl 4-[4-(3-iodobenzylidene)-3,5-dioxo-1-pyrazolidinyl]benzoate involves the condensation of 3-iodobenzaldehyde with ethyl 4-amino-3,5-dioxo-1-pyrazolidinecarboxylate in the presence of acetic acid as a catalyst. The resulting intermediate is then reacted with 4-hydroxybenzoic acid ethyl ester to obtain ethyl 4-[4-(3-iodobenzylidene)-3,5-dioxo-1-pyrazolidinyl]benzoate. This synthesis method has been optimized to yield high purity and yield of ethyl 4-[4-(3-iodobenzylidene)-3,5-dioxo-1-pyrazolidinyl]benzoate.
Applications De Recherche Scientifique
Ethyl 4-[4-(3-iodobenzylidene)-3,5-dioxo-1-pyrazolidinyl]benzoate has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. It has been shown to exhibit potent anti-cancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth in animal models. ethyl 4-[4-(3-iodobenzylidene)-3,5-dioxo-1-pyrazolidinyl]benzoate has also been found to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, ethyl 4-[4-(3-iodobenzylidene)-3,5-dioxo-1-pyrazolidinyl]benzoate has shown neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propriétés
IUPAC Name |
ethyl 4-[(4Z)-4-[(3-iodophenyl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15IN2O4/c1-2-26-19(25)13-6-8-15(9-7-13)22-18(24)16(17(23)21-22)11-12-4-3-5-14(20)10-12/h3-11H,2H2,1H3,(H,21,23)/b16-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWJFQPXWSJSDHV-WJDWOHSUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=CC=C3)I)C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC(=CC=C3)I)/C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15IN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-[(4Z)-4-[(3-iodophenyl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-imidazo[2,1-b][1,3]thiazol-6-ylethyl)-1-[2-(1-piperidinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4936907.png)

![5-{[(1-benzyl-4-piperidinyl)amino]methylene}-1-(4-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4936915.png)
![N-isobutyl-3-methyl-4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]benzenesulfonamide](/img/structure/B4936921.png)




![({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)methyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B4936966.png)


![1-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-N-(5-methyl-3-isoxazolyl)-4-piperidinecarboxamide](/img/structure/B4936990.png)
![1-({1-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-4-piperidinyl}methyl)-2-pyrrolidinone](/img/structure/B4936998.png)